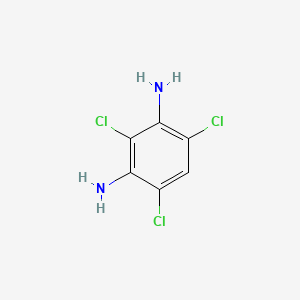

2,4,6-Trichlorobenzene-1,3-diamine

Description

Discovery and Development History

The compound 2,4,6-trichlorobenzene-1,3-diamine (C₆H₅Cl₃N₂) emerged as a subject of interest in organic chemistry during the mid-20th century, though its exact synthesis timeline remains less documented compared to structurally similar halogenated aromatics. Early research on polychlorinated benzene derivatives laid the groundwork for its characterization, with systematic studies on substitution patterns intensifying in the 1960s. The compound’s structural simplicity—featuring three chlorine atoms and two amine groups symmetrically arranged on a benzene ring—made it a model system for investigating electronic and steric effects in aromatic substitution reactions. While not as widely applied industrially as its nitro-substituted counterparts, its role in academic research has been pivotal for understanding regioselectivity in diamine synthesis.

Significance in Halogenated Aromatic Chemistry

This compound occupies a unique niche in halogenated aromatic chemistry due to its balanced electronic profile. The chlorine atoms, being electron-withdrawing groups, deactivate the benzene ring toward electrophilic substitution while directing incoming nucleophiles to meta and para positions relative to existing substituents. Conversely, the amine groups (-NH₂) act as electron donors, creating a push-pull electronic environment that influences reactivity in catalytic transformations. This duality has made the compound a reference point for studying competing substituent effects in multisubstituted aromatics.

A comparative analysis of substituent influence reveals that the trichloro-diamine structure exhibits greater thermal stability than analogous brominated or alkylated derivatives, as evidenced by its higher decomposition temperature relative to 1-bromo-2,4,6-trichlorobenzene (melting point: 64–66°C). The compound’s molecular weight of 211.5 g/mol and planar geometry further enable its use as a ligand in coordination chemistry, where it facilitates the formation of stable metal complexes.

Relationship to Other Halogenated Aromatic Diamines

Structurally, this compound belongs to a broader family of halogenated aromatic diamines, which vary in halogen type, substitution pattern, and auxiliary functional groups. Key comparisons include:

The trichloro-diamine derivative distinguishes itself through its electron-deficient aromatic core, which enhances susceptibility to nucleophilic aromatic substitution compared to alkyl-substituted analogs like 1,3-diamino-2,4,6-triisopropylbenzene. Furthermore, its reactivity profile differs markedly from brominated analogs such as 1-bromo-2,4,6-trichlorobenzene, which prioritize electrophilic pathways due to bromine’s polarizability.

Nomenclature Variations and Classification Systems

The compound is systematically named following IUPAC guidelines as This compound , reflecting the positions of chlorine and amine groups on the benzene ring. Alternative nomenclature systems and identifiers include:

- CAS Registry Number : 3102-85-0

- SMILES Notation : C1=C(C(=C(C(=C1Cl)N)Cl)N)Cl

- InChIKey : XIYZGUDKXQSHCJ-UHFFFAOYSA-N

In regulatory and industrial contexts, it may appear under synonyms such as 2,4,6-trichloro-1,3-benzenediamine or 1,3-diamino-2,4,6-trichlorobenzene. Classification systems categorize it as both a halogenated aromatic amine (due to the chlorine substituents) and a vicinal diamine (with amine groups at adjacent positions). Its placement in chemical databases often intersects with entries for polychlorinated benzenes and aromatic diamines, underscoring its dual functional group characteristics.

The compound’s structural relationship to 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB) is notable, as both feature a benzene ring with alternating substituents. However, TATNB’s azido and nitro groups confer explosive properties, whereas the trichloro-diamine’s functional groups favor stability and ligand-forming potential. This contrast highlights how minor changes in substituent identity can radically alter a compound’s behavior, even within the same substitution pattern framework.

Properties

IUPAC Name |

2,4,6-trichlorobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYZGUDKXQSHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorobenzene-1,3-diamine typically involves the chlorination of benzene followed by amination. One common method includes the treatment of 1,3,5-trichlorobenzene with ammonia under specific conditions to introduce the amino groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled amination reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Dechlorinated amines.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

TCBDA serves as an important building block in organic synthesis due to its reactivity. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Its three reactive chlorine atoms enable the formation of diverse derivatives, making it a versatile intermediate in the synthesis of complex molecular architectures .

Synthesis of Polyazides

TCBDA is utilized in the synthesis of aromatic polyazides. These compounds are essential as precursors in organic synthesis and photochemical studies. The azidation of TCBDA facilitates the production of triazidopyrimidines and other nitrogen-rich compounds, which are valuable in materials science and pharmaceuticals .

Biological Activities

Antimicrobial Properties

Research has demonstrated that TCBDA derivatives exhibit notable antimicrobial activities. Studies indicate its effectiveness against various bacterial strains, highlighting its potential use in developing new antibacterial agents . The compound's structure allows it to interact with biological targets effectively, leading to its application in medicinal chemistry.

Anticancer Research

TCBDA has shown promise in anticancer research. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This makes TCBDA a candidate for further development into anticancer therapeutics .

Environmental Applications

Pesticide Development

The compound is also explored for its herbicidal properties. TCBDA derivatives have been tested for their efficacy as herbicides, contributing to agricultural chemistry by providing alternatives to traditional pesticides . This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Blotny et al. (2006) | Organic Synthesis | Demonstrated the versatility of TCBDA in synthesizing complex molecules through nucleophilic substitution reactions. |

| Solankee et al. (2010) | Antimicrobial Activity | Found that TCBDA derivatives exhibited significant antibacterial activity against multiple strains. |

| Kumar et al. (2013) | Anticancer Research | Reported that certain TCBDA derivatives inhibited cancer cell growth effectively, suggesting potential therapeutic applications. |

Mechanism of Action

The mechanism by which 2,4,6-Trichlorobenzene-1,3-diamine exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Differences :

- Substituents : Replaces chlorine atoms with methyl (-CH₃) groups at positions 2, 4, and 4.

- CAS Number: 3102-70-3 (vs.

Physical and Chemical Properties :

- Appearance: Light yellow powder (vs.

- Flammability: Nonflammable (vs. chlorinated analogs, which may exhibit higher toxicity or reactivity).

Hazards :

1,3-Dichlorobenzene (CAS 541-73-1)

Structural Differences :

Analytical Performance :

Environmental Impact :

- Frequently detected in sediment and water quality assessments, highlighting its persistence in ecosystems.

2,4,6-Trichlorophenol (CAS 88-06-2)

Structural Differences :

- Features hydroxyl (-OH) groups instead of amines, with chlorine at positions 2, 4, and 5.

Analytical Performance :

Regulatory Status :

Data Table: Key Comparison of 2,4,6-Trichlorobenzene-1,3-diamine and Analogues

Research Findings and Challenges

- Synthetic Utility : Methyl-substituted diamines (e.g., 2,4,6-trimethyl-1,3-phenylenediamine) are preferred in industrial applications due to better solubility and lower environmental persistence compared to chlorinated analogs.

- Analytical Limitations: Chlorinated aromatics like 1,3-dichlorobenzene and 2,4,6-trichlorophenol show inconsistent detection accuracy in environmental samples, complicating regulatory compliance.

- Toxicity Concerns : Chlorinated compounds generally exhibit higher toxicity and bioaccumulation risks, necessitating stringent handling protocols compared to methylated derivatives.

Biological Activity

2,4,6-Trichlorobenzene-1,3-diamine, also known as TCBDA, is a chlorinated aromatic amine that has garnered attention due to its potential biological activities and environmental implications. This compound is a derivative of trichlorobenzene and exhibits various properties that can affect microbial and human health. This article explores the biological activity of TCBDA, including its toxicity, potential therapeutic applications, and environmental impact.

This compound has the following chemical characteristics:

- Molecular Formula : C6H5Cl3N2

- Molecular Weight : 201.48 g/mol

- Structure : Contains three chlorine atoms and two amino groups attached to a benzene ring.

Toxicity

Research indicates that TCBDA exhibits significant toxicity towards various biological systems. A study highlighted its potential to induce cytotoxic effects in mammalian cells, with mechanisms involving oxidative stress and DNA damage. The compound's chlorinated structure contributes to its reactivity and toxicity.

Antimicrobial Activity

TCBDA has shown promising antimicrobial properties against several pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

- Case Study : A study conducted on the antimicrobial efficacy of various chlorinated compounds found that TCBDA exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Environmental Impact

The environmental persistence of TCBDA raises concerns regarding its ecological effects. Microbial communities capable of dechlorinating TCBDA have been identified, indicating potential for bioremediation applications.

- Microbial Dechlorination : Research has demonstrated that specific methanogenic consortia can reductively dechlorinate TCBDA into less harmful compounds . This biotransformation is crucial for mitigating the environmental impact of chlorinated compounds.

The biological activity of TCBDA can be attributed to several mechanisms:

- Oxidative Stress Induction : TCBDA can generate reactive oxygen species (ROS), leading to cellular damage.

- Enzyme Inhibition : It may inhibit critical enzymes involved in cellular metabolism.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, compromising their integrity.

Research Findings

Recent studies have focused on synthesizing derivatives of TCBDA to enhance its biological activity or reduce toxicity. For instance, modifications in the amino groups or substitution patterns can lead to compounds with improved antimicrobial properties or reduced environmental persistence.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Trichlorobenzene-1,3-diamine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution or catalytic reduction of nitro precursors. For example, analogous diamines (e.g., fluorobenzene derivatives) are synthesized via reduction of nitro groups using SnCl₂·2H₂O under reflux, followed by alkaline extraction and purification via column chromatography . Purity is validated using HPLC (>98%) and confirmed via melting point analysis and NMR spectroscopy (¹H/¹³C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Identifies amine proton environments (δ 4.5–5.5 ppm for NH₂) and aromatic ring substitution patterns .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₆H₅Cl₃N₂, expected m/z ~230) and fragmentation pathways .

- X-ray Crystallography : Resolves crystal packing and halogen bonding interactions, critical for understanding reactivity .

- HPLC/GC-MS : Monitors synthetic intermediates and detects trace impurities (<0.5%) .

Q. How does the reactivity of this compound compare to brominated analogs (e.g., 2,4,6-Tribromobenzene-1,3-diamine)?

Methodological Answer: Chlorine’s lower electronegativity vs. bromine reduces halogen bond strength, affecting interactions with biomolecules. Reactivity differences are quantified via:

- Kinetic Studies : Compare substitution rates (e.g., SNAr reactions with thiols or amines) in polar aprotic solvents .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; brominated analogs decompose at lower temperatures due to weaker C-Br bonds .

Advanced Research Questions

Q. How can computational methods (e.g., CSP) predict polymorphic forms of this compound?

Methodological Answer: Crystal Structure Prediction (CSP) uses density functional theory (DFT) to model energetically competitive polymorphs. For DATB (a structural analog), CSP identified a high-density polymorph with reduced detonation sensitivity, validated experimentally via X-ray diffraction . Key steps:

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer: The trichlorinated structure facilitates halogen bonding with protein active sites. For example, brominated analogs inhibit enzymes via:

Q. How can researchers resolve contradictions between experimental and computational data on reaction pathways?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in substitution reactions.

- In Situ Spectroscopy (e.g., FTIR) : Monitor intermediate formation (e.g., Meisenheimer complexes) during nucleophilic aromatic substitution .

- DFT-MD Simulations : Reconcile discrepancies by modeling solvent effects and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.